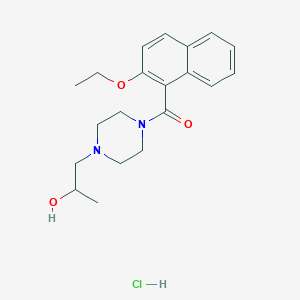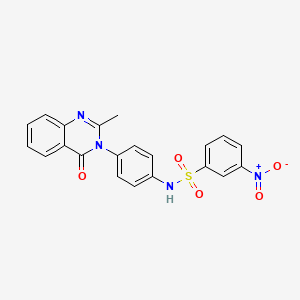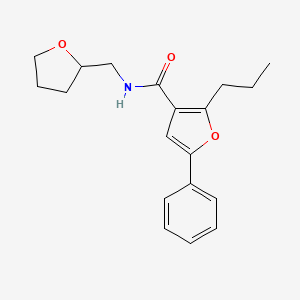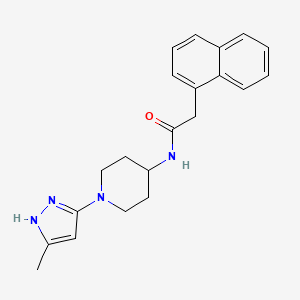
(2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride” is a derivative of naphthalene and piperazine. Naphthalene is a polycyclic aromatic hydrocarbon, and piperazine is a heterocyclic amine. The compound also contains an ethoxy group and a hydroxypropyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic aromatic system. Detailed structural analysis would require experimental data such as NMR, IR, or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ethoxy group might undergo reactions typical of ethers, while the piperazine could participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- Research on the synthesis of new pyridine derivatives, including compounds structurally related to "(2-Ethoxynaphthalen-1-yl)(4-(2-hydroxypropyl)piperazin-1-yl)methanone hydrochloride," has demonstrated variable and modest antimicrobial activity against bacteria and fungi. This suggests potential applications in developing novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anti-inflammatory and Analgesic Agents
- Compounds with structural similarities to the target molecule have been evaluated for their anti-inflammatory and analgesic activities. This research highlights the potential of these chemical structures in the development of new therapeutic agents for pain and inflammation management (Okunrobo, Usifoh, & Scriba, 2006).
GPCR Antagonists
- The discovery of small molecule antagonists for G protein-coupled receptors (GPCRs) based on structurally related compounds suggests applications in targeting specific receptor pathways for therapeutic benefits. These findings are relevant for drug discovery efforts aimed at GPCRs (Romero et al., 2012).
Antimicrobial and Anticancer Properties
- Synthesis and biological activity studies on derivatives with similar structural features have shown moderate to good antimicrobial activity, indicating their potential utility in antimicrobial drug development (Mhaske et al., 2014).
Molecular Interaction Studies
- Research on the molecular interaction of antagonists structurally related to the target compound with receptors provides insights into their binding mechanisms and potential applications in designing receptor-specific drugs (Shim et al., 2002).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole, which is known to bind with high affinity to multiple receptors . .
Mode of Action
Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
PNT is taken up by microbial cells, resulting in cell disruption, and one of the mechanisms underlying its antimicrobial activity is the inhibition of DNA gyrase .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-ethoxynaphthalen-1-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.ClH/c1-3-25-18-9-8-16-6-4-5-7-17(16)19(18)20(24)22-12-10-21(11-13-22)14-15(2)23;/h4-9,15,23H,3,10-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVGXWZXARGTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)CC(C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2808783.png)
![Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2808784.png)
![2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2808788.png)
![2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2808789.png)
![3-(((3-(Trifluoromethyl)phenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2808790.png)
![4-[4,7-Dimethyl-2-[(3-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2808794.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2808797.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2808798.png)
![3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808802.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2808804.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2808806.png)
